Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate
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Overview
Description
Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyanocycloheptyl group, a carbamoyl group, and an ethyl ester, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of 1-cyanocycloheptane, which is then reacted with isopropylamine to form the corresponding amine. This intermediate is further reacted with ethyl 2-bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(propan-2-yl)amino)acetate
- Ethyl 2-({[(1-cyanocyclooctyl)carbamoyl]methyl}(propan-2-yl)amino)acetate
Uniqueness
Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered and eight-membered analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject for research and development.
Properties
IUPAC Name |
ethyl 2-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-propan-2-ylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3/c1-4-23-16(22)12-20(14(2)3)11-15(21)19-17(13-18)9-7-5-6-8-10-17/h14H,4-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAFFJUTQHIMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(=O)NC1(CCCCCC1)C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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